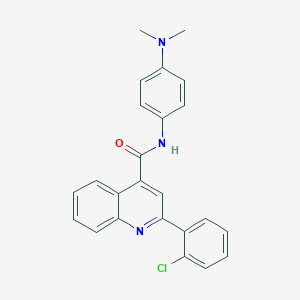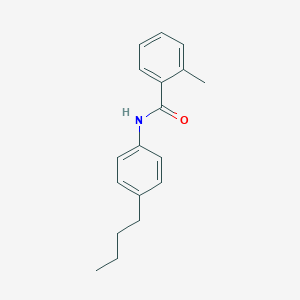
N-(4-butylphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-2-methylbenzamide, commonly known as Bupivacaine, is a local anesthetic drug used for regional anesthesia and pain management. It was first synthesized in 1957 by chemist Paul Janssen and has since become one of the most widely used local anesthetics in the medical field.
作用机制
Bupivacaine works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It has a higher affinity for nerve fibers compared to other local anesthetics, which contributes to its longer duration of action.
Biochemical and Physiological Effects:
Bupivacaine can have both local and systemic effects. At the site of injection, it can cause numbness, tingling, and muscle weakness. Systemic effects can include cardiovascular and central nervous system depression, which can be dangerous in high doses.
实验室实验的优点和局限性
Bupivacaine is commonly used in laboratory experiments to study the effects of local anesthetics on nerve cells. Its long-lasting effects and high affinity for nerve fibers make it a useful tool for these studies. However, its potential for systemic effects and toxicity at high doses must be taken into consideration.
未来方向
Further research is needed to fully understand the mechanisms of action and potential side effects of bupivacaine. There is also potential for the development of new local anesthetics with improved safety profiles and longer durations of action. Additionally, the use of bupivacaine in combination with other drugs for pain management is an area of active research.
合成方法
Bupivacaine is synthesized through a multi-step process starting with the reaction of 4-butylbenzoyl chloride with 2-methyl aniline in the presence of a base. The resulting intermediate is then reacted with sodium cyanoborohydride to form the final product.
科学研究应用
Bupivacaine has been extensively studied for its use in regional anesthesia, particularly for its long-lasting effects. It has been shown to be effective in reducing pain during and after surgery, as well as for chronic pain management. Bupivacaine can also be used in combination with other drugs to enhance its effects.
属性
CAS 编号 |
5347-30-8 |
|---|---|
产品名称 |
N-(4-butylphenyl)-2-methylbenzamide |
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-4-8-15-10-12-16(13-11-15)19-18(20)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3,(H,19,20) |
InChI 键 |
GKVTWFKGBWGHBB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



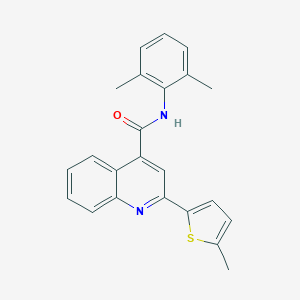
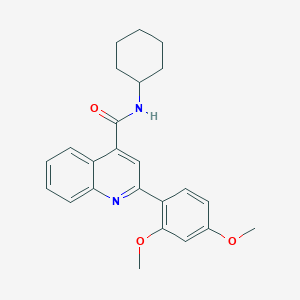
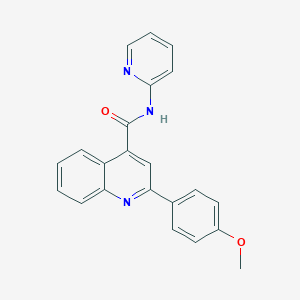


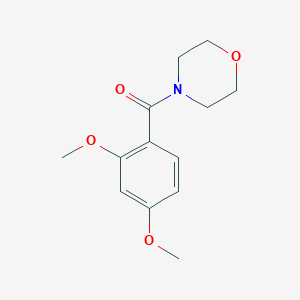
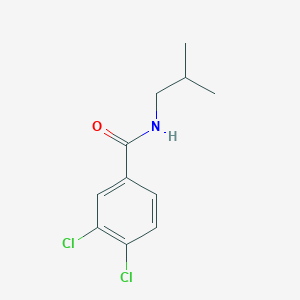
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)


![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

